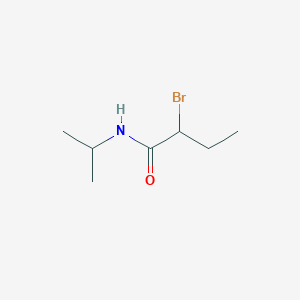

2-bromo-N-isopropylbutanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-propan-2-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrNO/c1-4-6(8)7(10)9-5(2)3/h5-6H,4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTJTUDIWUHGOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649289 | |

| Record name | 2-Bromo-N-(propan-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41643-82-7 | |

| Record name | 2-Bromo-N-(1-methylethyl)butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41643-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(propan-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-bromo-N-isopropylbutanamide

This guide provides a detailed examination of 2-bromo-N-isopropylbutanamide, a key α-bromo amide intermediate, tailored for researchers, medicinal chemists, and professionals in drug development. We will explore its physicochemical properties, synthetic routes, core reactivity, analytical characterization, and applications, grounded in established chemical principles.

Core Molecular Attributes and Physicochemical Properties

This compound is an acyclic organic molecule featuring a central butanamide scaffold. The defining features are a bromine atom at the alpha (α) position relative to the amide carbonyl and an isopropyl group attached to the amide nitrogen. These structural elements dictate its reactivity and physical behavior.

The primary identifier for this compound is its CAS Number: 41643-82-7.[1][2] A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-bromo-N-propan-2-ylbutanamide | [2] |

| CAS Number | 41643-82-7 | [1][2] |

| Molecular Formula | C₇H₁₄BrNO | [2] |

| Molecular Weight | 208.10 g/mol | [2] |

| Boiling Point (Est.) | 234.03 °C to 297.6 °C | [1] |

| Density (Est.) | 1.31 g/cm³ | [1] |

| Water Solubility (Est.) | 6902 mg/L | [1] |

Note: Some physical properties, such as boiling point and density, are estimated values from computational models due to a lack of comprehensive experimental data in publicly available literature.

The molecule's structure, particularly the polar amide group and the halogen, suggests moderate polarity. Its estimated water solubility indicates it is sparingly soluble, while it is expected to exhibit good solubility in common organic solvents like alcohols, ethers, and chlorinated solvents. This solubility profile is a critical consideration for selecting appropriate solvent systems for synthesis and purification.

Synthesis and Mechanistic Considerations

The synthesis of α-bromo amides like this compound is typically straightforward, leveraging fundamental organic reactions. The most common and direct approach involves two principal stages: the α-bromination of a carboxylic acid precursor, followed by amidation.

Recommended Synthetic Protocol

Step 1: Synthesis of 2-Bromobutanoyl Halide The precursor, butanoic acid, is first converted to an acid halide, which is then brominated at the α-position. A well-established method for this is the Hell-Volhard-Zelinsky reaction. However, for cleaner and more direct conversion, reacting butanoyl chloride or bromide with a brominating agent is often preferred. A common laboratory-scale preparation involves reacting the corresponding acyl halide with N-bromosuccinimide (NBS) or elemental bromine with a catalyst like phosphorus tribromide (PBr₃).[3]

Step 2: Amidation The resulting 2-bromobutanoyl halide is a highly reactive electrophile. It is then reacted with isopropylamine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the hydrogen halide byproduct. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at reduced temperatures (e.g., 0 °C) to control the exothermicity and minimize side reactions.

Causality in Experimental Design

-

Choice of Halide: Using 2-bromobutanoyl chloride or bromide is crucial because the carbonyl carbon is highly activated, making it susceptible to nucleophilic attack by the amine.

-

Base Selection: A tertiary amine like triethylamine is used as a proton sponge. It is bulky enough to be non-nucleophilic, preventing it from competing with isopropylamine in attacking the acyl halide, thereby maximizing the yield of the desired amide.

-

Temperature Control: The amidation reaction is exothermic. Running it at 0 °C prevents thermal degradation of the product and minimizes potential side reactions, such as over-alkylation of the amine.

Caption: General synthetic workflow for this compound.

Core Chemical Reactivity

The chemical reactivity of this compound is dominated by the electrophilic carbon atom bonded to the bromine. This C-Br bond at the α-position is the primary site for nucleophilic substitution reactions.

Nucleophilic Substitution (Sₙ2)

The bromine atom is an excellent leaving group. Its electron-withdrawing nature, combined with that of the adjacent carbonyl group, makes the α-carbon highly susceptible to attack by nucleophiles in a classic Sₙ2 mechanism. This is the most important reaction pathway for this class of compounds.[3][4]

-

With Nitrogen Nucleophiles: Reaction with primary or secondary amines can be used to synthesize α-amino amides, which are valuable building blocks for peptides and pharmaceuticals.[4]

-

With Oxygen Nucleophiles: Alkoxides or carboxylates can displace the bromide to form α-alkoxy or α-acyloxy amides.

-

With Sulfur Nucleophiles: Thiolates readily react to form α-thio amides.

-

With Carbon Nucleophiles: Carbanions, such as those derived from Grignard reagents or organocuprates, can be used to form new carbon-carbon bonds.[5]

Radical Reactions

The α-C-Br bond can also undergo homolytic cleavage under photolytic or radical-initiating conditions to form a carbon-centered radical. This radical is stabilized by the adjacent amide group and can participate in various radical-mediated transformations, such as atom-transfer radical addition (ATRA) reactions with alkenes to form more complex structures like γ-lactams.[6]

Caption: Key reactivity pathways of this compound.

Analytical Characterization

Confirming the identity and purity of this compound requires a suite of spectroscopic techniques. Below are the expected spectral characteristics, predicted based on its structure and data from analogous compounds.[7]

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Observation | Rationale |

| ¹H NMR | N-H | ~5.5 - 6.5 ppm (broad singlet) | Amide proton, exchangeable, broad signal. |

| CH(Br) | ~4.2 - 4.5 ppm (triplet) | Proton on the carbon bearing the electronegative bromine atom is deshielded. | |

| CH(NH) | ~4.0 - 4.2 ppm (septet) | Methine proton of the isopropyl group, split by 6 methyl protons. | |

| CH₂CH₃ | ~1.9 - 2.2 ppm (multiplet) | Methylene protons adjacent to the chiral center. | |

| CH(CH₃)₂ | ~1.1 - 1.3 ppm (doublet) | Two equivalent methyl groups of the isopropyl moiety. | |

| CH₂CH₃ | ~0.9 - 1.1 ppm (triplet) | Terminal methyl group of the butyl chain. | |

| ¹³C NMR | C=O | ~168 - 172 ppm | Carbonyl carbon of the amide group. |

| CH(Br) | ~55 - 60 ppm | Carbon directly attached to bromine. | |

| CH(NH) | ~41 - 45 ppm | Methine carbon of the isopropyl group. | |

| CH₂CH₃ | ~28 - 32 ppm | Methylene carbon of the butyl chain. | |

| CH(CH₃)₂ | ~22 - 24 ppm | Isopropyl methyl carbons. | |

| CH₂CH₃ | ~11 - 14 ppm | Terminal methyl carbon. | |

| IR Spec. | N-H Stretch | ~3300 cm⁻¹ (broad) | Characteristic amide N-H stretching vibration. |

| C=O Stretch | ~1640 - 1670 cm⁻¹ (strong) | Amide I band, a very strong and reliable indicator. | |

| N-H Bend | ~1550 cm⁻¹ | Amide II band. | |

| C-Br Stretch | ~600 - 700 cm⁻¹ | Stretching vibration for the carbon-bromine bond. | |

| Mass Spec. | Molecular Ion | M⁺ and M⁺+2 peaks | Characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes). |

Applications in Research and Drug Development

As a bifunctional molecule, this compound is a valuable building block in medicinal chemistry and organic synthesis.

-

Synthetic Intermediate: Its primary role is as a precursor for introducing an N-isopropyl-butanamide moiety with a reactive handle (the bromine). This allows for the facile construction of more complex molecules through nucleophilic substitution at the α-position.[3][4]

-

Scaffold for Bioactive Molecules: The α-amino amide structure, readily synthesized from this compound, is a common feature in various biologically active molecules, including enzyme inhibitors and peptide mimetics.

-

Fragment-Based Drug Discovery: Small, reactive fragments like this can be used in screening campaigns to identify initial binding interactions with biological targets, which can then be elaborated into more potent drug candidates.

Safety, Handling, and Storage

Hazard Profile: this compound should be handled with care. As an α-halo amide, it is classified as an alkylating agent . Alkylating agents are reactive and can covalently modify biological macromolecules like DNA and proteins, making them potentially toxic and mutagenic.

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][10] Avoid inhalation of dust or vapors and prevent skin and eye contact.[9] Eyewash stations and safety showers should be readily accessible.[8]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[10] Keep the container tightly sealed to prevent moisture ingress, which could lead to hydrolysis.

Conclusion

This compound is a versatile synthetic intermediate whose value lies in the predictable and robust reactivity of its α-bromo group. A thorough understanding of its synthesis, reactivity, and analytical profile enables researchers to effectively utilize it as a building block for constructing complex molecular architectures relevant to pharmaceutical and chemical research. Proper safety and handling protocols are paramount due to its nature as a reactive alkylating agent.

References

- Vertex AI Search. (n.d.). 2-Bromo-N-isopropyl-3, 3-dimethylbutanamide, min 95%, 100 mg.

- Vertex AI Search. (n.d.). 2-Bromo-N-isopropyl-3,3-dimethylbutanamide.

- Chemchart. (n.d.). This compound (41643-82-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents.

- Fiveable. (n.d.). Alpha-Brominated Amide Definition - Organic Chemistry Key Term.

- PubChem. (n.d.). This compound | C7H14BrNO | CID 25219764.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Barde, E., Guérinot, A., & Cossy, J. (n.d.). Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents. Organic Letters. ACS Publications.

- Fisher Scientific. (2010). SAFETY DATA SHEET.

- NIH. (n.d.). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis.

- PMC - NIH. (n.d.). The Fascinating Chemistry of α-Haloamides.

- Fisher Scientific. (2011). SAFETY DATA SHEET.

- Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 2-Bromo-N-(tert-butyl)butanamide: A Technical Guide.

Sources

- 1. This compound (41643-82-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. This compound | C7H14BrNO | CID 25219764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-bromo-N-isopropylbutanamide from Butanoic Acid

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway for producing 2-bromo-N-isopropylbutanamide, a valuable intermediate in pharmaceutical and agrochemical research. Commencing with the readily available starting material, butanoic acid, this document elucidates the critical alpha-bromination via the Hell-Volhard-Zelinsky (HVZ) reaction, followed by the subsequent amidation to yield the target compound. This guide is meticulously structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the reaction mechanisms, detailed experimental protocols, and critical process considerations. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction: Strategic Importance of α-Bromo Amides

α-Bromo amides, such as this compound, represent a class of highly versatile synthetic intermediates. The presence of the bromine atom at the alpha position to the carbonyl group provides a reactive handle for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functionalities. This strategic positioning is pivotal in the construction of more complex molecular architectures, including but not limited to α-amino amides, α-hydroxy amides, and various heterocyclic systems. Consequently, the efficient and reliable synthesis of α-bromo amides is of paramount importance in the discovery and development of novel therapeutic agents and agrochemicals.

This guide focuses on a robust and well-established two-step synthetic sequence starting from butanoic acid. The core transformations involve:

-

α-Bromination: The selective introduction of a bromine atom at the C-2 position of butanoic acid through the Hell-Volhard-Zelinsky (HVZ) reaction.

-

Amidation: The coupling of the resulting 2-bromobutanoyl intermediate with isopropylamine to form the desired N-isopropyl amide.

An alternative, more direct one-pot approach will also be discussed, highlighting its potential for improved efficiency.

Synthetic Strategy and Mechanistic Insights

The overall synthetic transformation from butanoic acid to this compound is depicted below. This section will delve into the mechanistic underpinnings of each key step, providing a causal understanding of the experimental choices.

Caption: Synthetic workflow for this compound.

Step 1: α-Bromination via the Hell-Volhard-Zelinsky (HVZ) Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone of carboxylic acid chemistry, enabling their selective halogenation at the α-carbon.[1][2] The reaction is typically carried out by treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[1]

Mechanism:

The HVZ reaction proceeds through a multi-step mechanism:

-

Formation of Acyl Bromide: The catalytic phosphorus tribromide reacts with butanoic acid to form butanoyl bromide. This initial conversion is crucial as the subsequent enolization occurs more readily with the acyl halide than the carboxylic acid.

-

Enolization: The butanoyl bromide tautomerizes to its enol form. This step is the cornerstone of the α-selectivity, as the enol provides a nucleophilic α-carbon.

-

α-Bromination: The enol tautomer, being electron-rich at the α-carbon, undergoes electrophilic attack by bromine (Br₂) to yield 2-bromobutanoyl bromide.

-

Hydrolysis (for isolation of 2-bromobutanoic acid): In a traditional HVZ workup, water is added to hydrolyze the 2-bromobutanoyl bromide to the corresponding 2-bromobutanoic acid.[3]

Caption: Key mechanistic steps of the Hell-Volhard-Zelinsky reaction.

Step 2: Amidation of 2-Bromobutanoyl Chloride

The conversion of the 2-bromobutanoyl intermediate to the final amide product is achieved through nucleophilic acyl substitution. For a more efficient reaction, 2-bromobutanoic acid is first converted to the more reactive 2-bromobutanoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂).

The subsequent reaction with isopropylamine proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of isopropylamine attacks the electrophilic carbonyl carbon of 2-bromobutanoyl chloride.

-

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

-

Elimination of Chloride: The carbonyl double bond reforms with the expulsion of the chloride ion, a good leaving group.

-

Deprotonation: A second equivalent of isopropylamine or another base deprotonates the resulting ammonium ion to yield the neutral this compound and isopropylammonium chloride.

Experimental Protocols

Safety Precaution: The Hell-Volhard-Zelinsky reaction involves bromine, a corrosive and toxic substance, and generates hydrogen bromide gas, which is also corrosive. This entire procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of 2-Bromobutanoic Acid

This protocol details the alpha-bromination of butanoic acid.

Materials:

-

Butanoic acid

-

Red phosphorus (catalytic amount)

-

Bromine

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

In a fume hood, equip a 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

To the flask, add butanoic acid (1.0 eq) and a catalytic amount of red phosphorus (e.g., 0.05 eq).

-

Slowly add bromine (1.1 eq) from the dropping funnel to the stirred mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to 80-90 °C for 8-12 hours, or until the evolution of hydrogen bromide gas ceases.[4]

-

Cool the reaction mixture to room temperature.

-

Slowly and cautiously add water to quench any unreacted bromine and phosphorus tribromide.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash with a saturated solution of sodium bisulfite to remove any residual bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2-bromobutanoic acid.[5]

-

The crude product can be further purified by vacuum distillation.

Synthesis of this compound

This protocol describes the conversion of 2-bromobutanoic acid to the target amide.

Materials:

-

2-Bromobutanoic acid

-

Thionyl chloride (SOCl₂)

-

Isopropylamine

-

Triethylamine (or excess isopropylamine)

-

Anhydrous dichloromethane (DCM)

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Formation of 2-Bromobutanoyl Chloride: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-bromobutanoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then gently reflux for 2 hours. Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure. The crude 2-bromobutanoyl chloride is typically used in the next step without further purification.

-

Amidation: In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve isopropylamine (2.2 eq) in anhydrous DCM and cool to 0 °C. Slowly add a solution of the crude 2-bromobutanoyl chloride (1.0 eq) in anhydrous DCM to the stirred isopropylamine solution.[6]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.[6]

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Alternative One-Pot Synthesis

A more direct route involves the in-situ trapping of the 2-bromobutanoyl bromide intermediate from the HVZ reaction with isopropylamine.

Procedure:

-

Follow steps 1-4 of the protocol for the synthesis of 2-bromobutanoic acid (Section 3.1).

-

After the initial bromination is complete, cool the reaction mixture to 0 °C.

-

Slowly add a solution of isopropylamine (3.0 eq) in an inert solvent like anhydrous diethyl ether or DCM. The first equivalent will react to form the amide, and the excess will neutralize the HBr byproduct.

-

Allow the reaction to stir at room temperature overnight.

-

Proceed with an aqueous work-up as described in Section 3.2, step 4.

-

Purify the crude product as described in Section 3.2, step 5.

Data Presentation and Characterization

The following table summarizes the key physicochemical properties of the starting material, intermediate, and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| Butanoic Acid | C₄H₈O₂ | 88.11 | Colorless liquid | 107-92-6 |

| 2-Bromobutanoic Acid | C₄H₇BrO₂ | 167.00 | Colorless to pale yellow liquid | 80-58-0 |

| This compound | C₇H₁₄BrNO | 208.10 | White to off-white solid | 41643-82-7[1] |

Characterization of this compound:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~ 6.0-6.5 ppm (broad singlet, 1H): N-H proton.

-

δ ~ 4.2-4.4 ppm (triplet, 1H): CH(Br) proton, coupled to the adjacent CH₂ group.

-

δ ~ 3.9-4.1 ppm (septet, 1H): CH of the isopropyl group, coupled to the two methyl groups.

-

δ ~ 1.9-2.1 ppm (multiplet, 2H): CH₂ group of the butyl chain.

-

δ ~ 1.1-1.2 ppm (doublet, 6H): Two CH₃ groups of the isopropyl moiety.

-

δ ~ 0.9-1.0 ppm (triplet, 3H): CH₃ group of the butyl chain.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~ 168-172 ppm: C=O (amide carbonyl).

-

δ ~ 50-55 ppm: CH(Br).

-

δ ~ 41-45 ppm: CH of the isopropyl group.

-

δ ~ 28-32 ppm: CH₂ of the butyl chain.

-

δ ~ 22-24 ppm: Two CH₃ of the isopropyl group.

-

δ ~ 11-13 ppm: CH₃ of the butyl chain.

-

-

IR (KBr, cm⁻¹):

-

~3300 cm⁻¹: N-H stretching.

-

~2970 cm⁻¹: C-H stretching (aliphatic).

-

~1640 cm⁻¹: C=O stretching (amide I band).

-

~1540 cm⁻¹: N-H bending (amide II band).

-

~600-700 cm⁻¹: C-Br stretching.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak [M]⁺ and [M+2]⁺ should be observed in an approximately 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Common fragmentation patterns would include the loss of the bromine atom, the isopropyl group, and cleavage alpha to the carbonyl group.

-

Conclusion

This technical guide has provided a detailed and authoritative overview of the synthesis of this compound from butanoic acid. The two-step approach, involving the Hell-Volhard-Zelinsky reaction followed by amidation, offers a reliable and well-understood pathway to the target molecule. The alternative one-pot synthesis presents a potentially more efficient route that warrants consideration for process optimization. The provided experimental protocols, mechanistic insights, and characterization data serve as a valuable resource for researchers engaged in the synthesis of this and related α-bromo amides. Adherence to the outlined safety precautions is imperative for the safe and successful execution of these chemical transformations.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

-

Filo. (2025). Draw the structure of 2-bromo-butanoyl chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives. Retrieved from [Link]

Sources

- 1. This compound | C7H14BrNO | CID 25219764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 2-bromo-N-propylbutanamide | C7H14BrNO | CID 25219785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-bromo-N-isopropylbutanamide (CAS: 41643-82-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-N-isopropylbutanamide, a versatile alpha-bromo amide with significant potential as a building block in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data in public literature, this guide synthesizes information from structurally analogous compounds to provide a robust framework for its synthesis, characterization, and application. We will delve into its chemical properties, a detailed, field-proven synthesis protocol, predicted spectroscopic data for its characterization, its reactivity profile based on the established chemistry of α-haloamides, and its potential applications in drug discovery. This document is intended to be a foundational resource for researchers looking to incorporate this molecule into their synthetic programs.

Introduction and Chemical Identity

This compound belongs to the class of alpha-haloamides, a group of compounds recognized for their utility as versatile synthetic intermediates.[1] The presence of a bromine atom on the carbon adjacent to the amide carbonyl group imparts a unique reactivity profile, making it a valuable precursor for the introduction of various functionalities. Its structure combines the electrophilicity of the alpha-carbon with the steric and electronic properties of the N-isopropyl group, which can influence its reactivity and the properties of downstream compounds.

Chemical Structure and Properties:

| Property | Value | Source |

| IUPAC Name | 2-bromo-N-propan-2-ylbutanamide | [2] |

| CAS Number | 41643-82-7 | [2] |

| Molecular Formula | C₇H₁₄BrNO | [2] |

| Molecular Weight | 208.10 g/mol | [2] |

| Canonical SMILES | CCC(C(=O)NC(C)C)Br | [2] |

| InChI Key | XWTJTUDIWUHGOF-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The most direct and reliable method for the synthesis of this compound is the amidation of 2-bromobutyryl bromide with isopropylamine. This reaction is a standard nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl bromide.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of isopropylamine on the carbonyl carbon of 2-bromobutyryl bromide. This is followed by the elimination of a bromide ion and a proton to form the stable amide product. A non-nucleophilic base, such as triethylamine, is typically added to scavenge the hydrogen bromide byproduct, driving the reaction to completion.

Caption: General mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of N-substituted alpha-bromo amides.[3]

Materials:

-

2-bromobutyryl bromide

-

Isopropylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Acyl Bromide: Slowly add a solution of 2-bromobutyryl bromide (1.05 equivalents) in anhydrous dichloromethane to the stirred amine solution via a dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and triethylamine hydrochloride), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).[4]

Analytical Characterization (Predicted Data)

Predicted ¹H NMR Data

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.0 - 6.5 | Broad Singlet | 1H | N-H | The N-H proton of a secondary amide typically appears in this region and is often broad. |

| ~ 4.2 - 4.4 | Triplet | 1H | CH (Br) | The methine proton alpha to the bromine and carbonyl is deshielded and will be a triplet due to coupling with the adjacent CH₂ group. |

| ~ 4.0 - 4.2 | Septet | 1H | CH (CH₃)₂ | The methine proton of the isopropyl group is coupled to six equivalent methyl protons, resulting in a septet. |

| ~ 1.9 - 2.1 | Multiplet | 2H | CH ₂CH₃ | The methylene protons are diastereotopic and will appear as a complex multiplet due to coupling with both the alpha-proton and the terminal methyl group. |

| ~ 1.1 - 1.2 | Doublet | 6H | CH(C H**₃)₂ | The six equivalent protons of the isopropyl methyl groups will appear as a doublet due to coupling with the isopropyl methine proton. |

| ~ 1.0 | Triplet | 3H | CH₂CH ₃ | The terminal methyl protons will appear as a triplet due to coupling with the adjacent methylene group. |

Predicted ¹³C NMR Data

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168 - 172 | C =O | The carbonyl carbon of an amide typically resonates in this region. |

| ~ 55 - 60 | C H(Br) | The carbon attached to the electronegative bromine atom is significantly deshielded. |

| ~ 41 - 45 | C H(CH₃)₂ | The methine carbon of the isopropyl group. |

| ~ 28 - 32 | C H₂CH₃ | The methylene carbon of the butyl chain. |

| ~ 22 - 24 | CH(C H₃)₂ | The methyl carbons of the isopropyl group. |

| ~ 11 - 13 | CH₂C H₃ | The terminal methyl carbon of the butyl chain. |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3300 | N-H Stretch | Secondary Amide |

| ~ 2970 | C-H Stretch | Alkyl |

| ~ 1640 | C=O Stretch (Amide I) | Amide |

| ~ 1550 | N-H Bend (Amide II) | Amide |

| ~ 650 | C-Br Stretch | Alkyl Halide |

Predicted Mass Spectrometry (MS) Data

In mass spectrometry, this compound is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). Key fragmentation pathways would likely involve the loss of the bromine atom, cleavage of the amide bond, and fragmentation of the alkyl chains.

Reactivity and Potential Applications

The reactivity of this compound is dominated by the presence of the bromine atom at the alpha-position to the carbonyl group. This structural feature makes it a versatile intermediate in organic synthesis.

Caption: Key reactive sites of this compound.

Nucleophilic Substitution

The carbon-bromine bond is susceptible to nucleophilic attack, allowing for the displacement of the bromide ion by a variety of nucleophiles. This makes it an excellent precursor for the synthesis of α-substituted butanamides, which are valuable motifs in medicinal chemistry.[3]

-

α-Amino Amides: Reaction with amines can yield α-amino amides, which are important building blocks for peptidomimetics and other biologically active molecules.

-

α-Hydroxy Amides: Hydrolysis or reaction with hydroxide can lead to the formation of α-hydroxy amides.

-

α-Alkoxy and α-Aryloxy Amides: Reaction with alkoxides or phenoxides can introduce ether linkages at the alpha position.

C-C Bond Formation

This compound can participate in various C-C bond-forming reactions:

-

Cross-Coupling Reactions: It can be used in metal-catalyzed cross-coupling reactions, such as those involving organometallic reagents, to form α-alkylated or α-arylated amides.[6]

-

Enolate Chemistry: The protons on the alpha-carbon are acidified by the adjacent carbonyl and bromine, allowing for deprotonation to form an enolate, which can then react with electrophiles.

Radical Reactions

The C-Br bond can undergo homolytic cleavage to form an α-amido radical. This radical can participate in various intramolecular and intermolecular reactions, such as cyclizations and additions to alkenes, providing pathways to complex heterocyclic structures like γ-lactams.[7]

Applications in Drug Discovery

The structural motifs accessible from this compound are prevalent in many pharmaceuticals. The ability to introduce diverse functionalities at the alpha-position makes it a valuable starting material for generating libraries of compounds for high-throughput screening. The N-isopropyl group can also play a role in modulating the pharmacokinetic properties of a drug candidate.

Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the following precautions are based on the known hazards of structurally similar α-bromo amides, such as 2-bromo-N-isopropylacetamide.[8][9]

-

Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. α-Bromo amides are generally considered to be lachrymators and alkylating agents.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors. Wash thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be treated as hazardous chemical waste.

Conclusion

This compound is a promising, yet underexplored, synthetic intermediate with significant potential in organic and medicinal chemistry. This technical guide provides a foundational understanding of its properties, a reliable synthesis protocol, and a predictive framework for its characterization. Its versatile reactivity, stemming from the α-bromo amide functionality, opens avenues for the synthesis of a wide range of complex and potentially bioactive molecules. It is our hope that this guide will facilitate the use of this compound in innovative research and development endeavors.

References

-

Fiveable. (n.d.). Alpha-Brominated Amide Definition. Retrieved from [Link]

-

Barde, E., Guérinot, A., & Cossy, J. (2018). Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents. Organic Letters, 20(15), 4553–4557. [Link]

-

D'hooghe, M., & De Kimpe, N. (2008). The Fascinating Chemistry of α-Haloamides. Chemical Society Reviews, 37(3), 557–589. [Link]

-

Lim, V. T., Tsukanov, S. V., Stephens, A. B., & Johnston, J. N. (2015). Enantioselective Synthesis of α-Bromonitroalkanes for Umpolung Amide Synthesis: Preparation of tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate. Organic Syntheses, 92, 226-241. [Link]

-

Musacchio, A. J., Lainhart, B. C., & Knowles, R. R. (2017). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science, 8(11), 7482–7487. [Link]

-

International Atomic Energy Agency. (1981). Management of Alpha-Contaminated Wastes. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000863). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25219764, this compound. Retrieved from [Link]

-

Semsarilar, M., Ladmiral, V., & Armes, S. P. (2013). Synthesis and Phase Behavior of Poly(N-isopropylacrylamide)-b- Poly(L-Lysine Hydrochloride) and Poly(N-Isopropylacrylamide- co-Acrylamide)-b-Poly(L-Lysine Hydrochloride). Polymers, 5(3), 1039-1056. [Link]

-

Vanderveen, J. R., Durelle, J., & Jessop, P. G. (2014). Design and Evaluation of Switchable-Hydrophilicity Solvents. Green Chemistry, 16(3), 1187-1197. [Link]

-

A1Suppliers. (n.d.). 2-Bromo-N-isopropyl-3, 3-dimethylbutanamide, min 95%, 100 mg. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-bromopropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

- Google Patents. (n.d.). KR20100083131A - Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby.

-

ResearchGate. (n.d.). Structure of the 2-bromopropionyl bromide and 2-bromoisobutyryl bromide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12509261, 2-Bromo-N-isopropylacetamide. Retrieved from [Link]

-

Bloom, S., & Lectka, T. (2014). Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society, 136(28), 9954–9957. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25219785, 2-bromo-N-propylbutanamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide. Retrieved from [Link]

-

Eastern Mediterranean University. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

-

Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11096175, 2-bromo-N,N-diethylbutanamide. Retrieved from [Link]

-

International Atomic Energy Agency. (2018). Removal of alpha radionuclides from laboratory liquid organic waste by a chemically modified polymeric adsorbent. Retrieved from [Link]

-

International Atomic Energy Agency. (1992). Treatment and conditioning of radioactive organic liquids. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. This compound | C7H14BrNO | CID 25219764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. physics.emu.edu.tr [physics.emu.edu.tr]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. combi-blocks.com [combi-blocks.com]

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-N-isopropylbutanamide and Its Analogs

Introduction

In the landscape of pharmaceutical development and organic synthesis, α-haloamides serve as versatile building blocks and key intermediates.[1] Their unique chemical reactivity, stemming from the presence of a halogen atom alpha to a carbonyl group, allows for a variety of subsequent chemical transformations, including nucleophilic substitutions and cross-coupling reactions.[2][3] Among these, 2-bromo-N-isopropylbutanamide (C₇H₁₄BrNO) represents a model compound whose structural elucidation is fundamental for ensuring reaction success and purity of downstream products.

This in-depth technical guide provides a comprehensive framework for the spectroscopic analysis of this compound and its analogs. Moving beyond a simple recitation of data, this document delves into the causal relationships behind experimental design and spectral interpretation. We will explore the synthesis of the target molecule and then dissect its structural identity using a multi-technique approach encompassing Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The principles and data presented herein are intended to equip researchers, scientists, and drug development professionals with the expertise to confidently synthesize and characterize this important class of molecules.

Molecular Structure and Stereochemical Considerations

A foundational understanding of the molecule's structure is paramount for interpreting its spectroscopic output. This compound possesses a chiral center at the C2 position, which has profound implications for its NMR spectrum.

Caption: Molecular structure of this compound.

The presence of this stereocenter renders the molecule asymmetric. Consequently, protons that might appear chemically equivalent in a simpler, achiral molecule become non-equivalent. Specifically, the two protons on the C3 methylene group and the two methyl groups of the N-isopropyl substituent are diastereotopic.[4][5] This non-equivalence is a critical concept that directly predicts a more complex NMR spectrum than might otherwise be anticipated.

Synthesis and Purification Workflow

The reliable synthesis of α-bromo amides is a prerequisite for their characterization. A common and effective method involves the α-bromination of a carboxylic acid derivative, followed by amidation. The Hell-Volhard-Zelinsky reaction is a classic choice for the initial bromination step.

Caption: General experimental workflow for synthesis and purification.

The rationale for this two-step approach is control and efficiency. Direct bromination of butanoic acid followed by amidation is possible, but converting the acid to an acyl halide first provides a more reactive species for both the bromination and the subsequent amidation, often leading to higher yields. The use of a non-nucleophilic base like triethylamine (Et₃N) during amidation is crucial to neutralize the HBr byproduct without competing with the isopropylamine nucleophile.

Spectroscopic Data Interpretation

¹H NMR Spectroscopy

Proton NMR is arguably the most powerful tool for the structural elucidation of this molecule due to its sensitivity to the subtle electronic and stereochemical environment of each proton. The presence of the chiral center at C2 is the defining feature of the spectrum.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |

|---|---|---|---|---|

| ~6.5-7.0 | Broad Singlet | 1H | N-H | The chemical shift is variable and depends on concentration and solvent. Broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential hydrogen bonding. |

| ~4.25 | Triplet | 1H | CH -Br | The electronegative bromine atom and adjacent carbonyl group deshield this proton, shifting it significantly downfield. It is coupled to the two diastereotopic protons on the adjacent CH₂ group. |

| ~4.10 | Multiplet | 1H | N-CH (CH₃)₂ | This proton is split by the N-H proton (if coupling is observed) and the six protons of the two methyl groups, resulting in a complex multiplet. |

| ~2.15 & ~1.95 | Multiplet (2) | 2H | CH₂ CH₃ | These two protons are diastereotopic due to the adjacent chiral center.[4] They couple with each other (geminal coupling) and with the CH-Br and CH₃ protons, leading to complex, overlapping multiplets rather than a simple quartet. |

| ~1.20 & ~1.18 | Doublet (2) | 6H | N-CH(CH₃ )₂ | The two methyl groups are diastereotopic and thus magnetically non-equivalent.[6] This results in two distinct doublets, a clear signature of chirality in the molecule. |

| ~1.05 | Triplet | 3H | CH₂CH₃ | These protons are furthest from the electron-withdrawing groups and appear at a typical upfield chemical shift for an ethyl group. They are split into a triplet by the adjacent CH₂ group. |

¹³C NMR Spectroscopy

Carbon NMR provides complementary information, confirming the carbon skeleton of the molecule. The spectrum is typically simpler than the ¹H NMR due to the absence of C-C coupling (in broadband decoupled mode).

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~168 | C =O | The carbonyl carbon resonance appears significantly downfield, a characteristic feature of amides. |

| ~55 | C H-Br | The carbon directly attached to the electronegative bromine atom is deshielded and appears in the 50-60 ppm range.[7][8] |

| ~42 | N-C H(CH₃)₂ | The methine carbon of the isopropyl group. |

| ~28 | C H₂CH₃ | The methylene carbon of the ethyl group. |

| ~22.5 & ~22.0 | N-CH(C H₃)₂ | Reflecting their diastereotopic nature, the two methyl carbons of the isopropyl group may be resolved as two separate signals. |

| ~11 | CH₂C H₃ | The terminal methyl carbon of the ethyl group, appearing furthest upfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in the molecule, particularly the secondary amide.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale & Key Insights |

|---|---|---|---|

| ~3300 | N-H Stretch | Secondary Amide | A single, moderately intense band in this region is characteristic of a secondary amide (R-NH-C=O).[9][10] In solid samples, this band may broaden and shift to a lower frequency due to hydrogen bonding.[11] |

| 2970-2850 | C-H Stretch | Aliphatic | Strong absorptions corresponding to the sp³ C-H bonds of the ethyl and isopropyl groups. |

| ~1640 | C=O Stretch | Amide I Band | This very strong and sharp absorption is one of the most prominent features in the spectrum and is diagnostic for the amide carbonyl group.[9][11] |

| ~1550 | N-H Bend & C-N Stretch | Amide II Band | This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. Its presence, along with the Amide I band, is strong evidence for a secondary amide linkage.[9][11] |

| ~550-650 | C-Br Stretch | Alkyl Bromide | A moderately strong absorption in the fingerprint region, confirming the presence of the carbon-bromine bond.[12][13] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, offering further structural confirmation. The presence of bromine is easily identified due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (~50.7% and ~49.3%, respectively).

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Interpretation | Rationale & Key Insights |

|---|---|---|

| 209 / 211 | [M]⁺ / [M+2]⁺ | Molecular Ion Peaks . The presence of two peaks of roughly equal intensity, separated by 2 m/z units, is the classic signature of a molecule containing one bromine atom.[14][15][16] The molecular ion peak itself may be weak or absent, which is common for bromoalkanes.[17] |

| 130 | [M - Br]⁺ | Loss of a bromine radical (•Br). This is often a major fragmentation pathway due to the relative weakness of the C-Br bond, leading to a stable acylium ion or related carbocation. |

| 108 / 110 | [M - C₃H₇•]⁺ | Loss of an isopropyl radical from the nitrogen side (α-cleavage relative to the nitrogen). |

| 57 | [C₄H₉]⁺ | Cleavage of the C-Br bond, resulting in the butyl cation. This is often the base peak in the mass spectra of bromoalkanes.[14] |

Caption: Predicted major fragmentation pathways in EI-MS.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

-

Safety Note: This procedure involves corrosive and hazardous materials. Perform all steps in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

α-Bromination: To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add butanoyl chloride (1.0 eq). Add a catalytic amount of red phosphorus or PBr₃. Heat the mixture gently and add bromine (1.1 eq) dropwise. After the addition is complete, heat the reaction mixture to reflux until the red color of bromine disappears.

-

Distillation: Allow the mixture to cool. Purify the resulting 2-bromobutanoyl bromide by distillation under reduced pressure.

-

Amidation: Dissolve the purified 2-bromobutanoyl bromide (1.0 eq) in an anhydrous inert solvent such as dichloromethane (DCM) in a flask cooled to 0 °C. In a separate container, dissolve isopropylamine (1.2 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Reaction: Add the amine solution dropwise to the acyl bromide solution at 0 °C with vigorous stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Spectroscopic Sample Preparation

-

NMR Spectroscopy: Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

IR Spectroscopy:

-

Thin Film (for oils): Place a small drop of the purified product between two NaCl or KBr salt plates and acquire the spectrum.

-

KBr Pellet (for solids): Grind ~1-2 mg of the solid product with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile (~1 mg/mL). Introduce the sample into the mass spectrometer via direct infusion or through a GC/LC inlet, using Electron Ionization (EI) as the ionization method.

Conclusion

The comprehensive spectroscopic analysis of this compound requires an integrated approach where data from ¹H NMR, ¹³C NMR, IR, and MS are collectively interpreted. The key to a successful characterization lies not just in observing the signals, but in understanding their origins. The chirality at the C2 position is the most influential structural feature, giving rise to diastereotopicity that is clearly resolved in the ¹H NMR spectrum. The characteristic isotopic signature of bromine in mass spectrometry and the distinct Amide I and II bands in the IR spectrum provide unambiguous confirmation of the principal functional groups. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize and characterize this and related α-bromo amide analogs, ensuring the integrity and quality of these vital chemical intermediates.

References

-

Eberlin, M. N. (1994). Siteselective fragmentation in coreexcited bromochloroalkanes [Br(CH2)nCl]. The Journal of Chemical Physics. Available at: [Link]

-

Chemistry LibreTexts. (2021). Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. Available at: [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

-

The Royal Society of Chemistry. (2025). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. The Royal Society of Chemistry. Available at: [Link]

-

Química Organica.org. IR Spectrum: Amides. Available at: [Link]

-

Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. Available at: [Link]

-

Doc Brown's Chemistry. mass spectrum of 1-bromobutane. Available at: [Link]

-

Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube. Available at: [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy. Available at: [Link]

-

Spectral Database for Organic Compounds (SDBS). ¹H NMR SDBS-HR2014-02969NS. Available at: [Link]

-

PubChem. This compound. PubChem. Available at: [Link]

-

PubChem. 2-bromo-N-propylbutanamide. PubChem. Available at: [Link]

-

ACS Publications. (2017). Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents. Organic Letters. Available at: [Link]

-

Chemistry Stack Exchange. (2016). How to differentiate diastereotopic protons by NMR in flexible groups? Chemistry Stack Exchange. Available at: [Link]

-

ACS Publications. (2024). A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides. The Journal of Organic Chemistry. Available at: [Link]

-

University of Calgary. From ¹H NMR, we get: Chemical shift data (δ). Available at: [Link]

-

National Institutes of Health. (2024). A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides. PMC. Available at: [Link]

-

National Institutes of Health. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Available at: [Link]

-

Chemchart. This compound (41643-82-7). Available at: [Link]

-

PubChem. 2-Bromo-N-isopropyl-N-methyl-acetamide. PubChem. Available at: [Link]

-

NIST WebBook. Butanamide, 2-bromo-2-ethyl-. Available at: [Link]

-

Stratech Scientific. 2-Bromo-N-isopropyl-3, 3-dimethylbutanamide, min 95%, 100 mg. Available at: [Link]

-

Doc Brown's Chemistry. mass spectrum of 2-bromo-2-methylpropane. Available at: [Link]

-

Doc Brown's Chemistry. ¹H proton nmr spectrum of 2-bromopropane. Available at: [Link]

-

Doc Brown's Chemistry. infrared spectrum of 2-bromopropane. Available at: [Link]

-

PrepChem.com. Synthesis of 2-bromo-N-methylbenzenesulfinamide. Available at: [Link]

-

RSC Publishing. Reactions of amide anions with α-bromo-amides. Available at: [Link]

-

Doc Brown's Chemistry. infrared spectrum of 2-bromo-2-methylpropane. Available at: [Link]

-

Doc Brown's Chemistry. Interpreting and explaining the ¹H NMR spectrum: 2-bromo-2-methylpropane. Available at: [Link]

-

Doc Brown's Chemistry. ¹³C NMR spectrum: 2-bromo-2-methylpropane. Available at: [Link]

-

ResearchGate. Preparation of 2‐bromo‐2‐methyl‐N‐o‐tolylpropanamide. Available at: [Link]

- Google Patents. Method for preparing alkyl 2-bromoalkanoates.

-

Doc Brown's Chemistry. ¹³C nmr spectrum of 2-bromobutane. Available at: [Link]

-

SpectraBase. 2-Isopropyl-N,2,3-trimethylbutyramide - Optional[FTIR] - Spectrum. Available at: [Link]

-

SpectraBase. 2-Bromo-N-(tert-butyl)butanamide - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

-

NIST WebBook. Propane, 2-bromo-. Available at: [Link]

-

NIST WebBook. Propane, 2-bromo- IR Spectrum. Available at: [Link]

-

FooDB. Showing Compound N,2,3-Trimethyl-2-(1-methylethyl)butanamide (FDB015050). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reactions of amide anions with α-bromo-amides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 13C nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 2-Bromopropane(75-26-3) 13C NMR spectrum [chemicalbook.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. IR Spectrum: Amides [quimicaorganica.org]

- 11. spcmc.ac.in [spcmc.ac.in]

- 12. C3H7Br CH3CHBrCH3 infrared spectrum of 2-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. m.youtube.com [m.youtube.com]

- 16. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. benchchem.com [benchchem.com]

Reactivity profile of alpha-bromo amides in organic synthesis

An In-Depth Technical Guide to the Reactivity Profile of Alpha-Bromo Amides in Organic Synthesis

Abstract

Alpha-bromo amides are a cornerstone class of reagents in modern organic synthesis, prized for their versatile reactivity. The presence of a bromine atom adjacent to an amide carbonyl group imparts a unique electronic character, enabling the α-carbon to serve as an electrophilic center, a precursor to nucleophilic organometallic species, and a progenitor of synthetically valuable α-amido radicals. This guide provides a comprehensive exploration of this reactivity, detailing the mechanistic underpinnings of key transformations including nucleophilic substitutions, Reformatsky reactions, transition metal-catalyzed cross-couplings, and photoredox-mediated radical processes. Authored from the perspective of a Senior Application Scientist, this document bridges theoretical concepts with field-proven insights, offering detailed experimental protocols and data-driven analyses to empower researchers in the fields of chemical synthesis and drug development.

Introduction: The Strategic Importance of α-Bromo Amides

The amide bond is a ubiquitous feature in biochemistry and medicinal chemistry, forming the backbone of peptides and proteins and appearing in approximately 25% of all marketed pharmaceuticals.[1][2] Consequently, methods to functionalize the carbon atom alpha (α) to the amide carbonyl are of paramount importance for the construction of novel chemical entities with tailored biological activity. Alpha-bromo amides have emerged as exceptionally powerful and versatile intermediates to this end.

Their synthetic utility stems from the C-Br bond, which is sufficiently labile to participate in a diverse array of transformations. The electron-withdrawing nature of the adjacent amide carbonyl activates the α-carbon, making it susceptible to attack by nucleophiles.[3] Simultaneously, this C-Br bond can be reductively cleaved to generate α-amido radicals or undergo oxidative addition into a low-valent metal center, unlocking pathways in radical chemistry and organometallic cross-coupling. This guide dissects this multifaceted reactivity, providing a framework for rationally designing synthetic routes that leverage the unique chemical properties of α-bromo amides.

Synthesis of α-Bromo Amides

The accessibility of α-bromo amides is a key factor in their widespread use. Several reliable methods exist for their preparation, starting from common laboratory reagents. The choice of method often depends on the scale, substrate scope, and desired chirality of the final product.

| Method | Starting Material | Key Reagents | Key Features |

| Acyl Halide Amination | α-Bromoacyl Bromide/Chloride | Amine (R₂NH), Base (e.g., Et₃N) | Classical, straightforward, and broadly applicable for various amines.[4] |

| Carboxylic Acid Amidation | α-Bromo Carboxylic Acid | Amine (R₂NH), Coupling Agent (e.g., DIC) | Mild conditions, suitable for sensitive substrates.[4] |

| Hell-Volhard-Zelinsky | Carboxylic Acid | Br₂, PBr₃ (catalytic) → Amidation | A two-step route involving bromination of the parent acid first.[5][6] |

| From α-Amino Acids | α-Amino Acid | NaNO₂, HBr → SOCl₂ → Amidation | Allows access to chiral, non-racemic α-bromo amides.[4][7] |

| Direct Amide Bromination | Amide | N-Bromosuccinimide (NBS), Radical Initiator | Can be challenging due to potential side reactions.[3] |

Experimental Protocol: Synthesis from an α-Bromo Carboxylic Acid

This protocol describes the synthesis of an N,N-diethyl-2-bromoacetamide via carbodiimide-mediated coupling.

Step-by-Step Methodology:

-

To a stirred solution of 2-bromoacetic acid (1.39 g, 10 mmol, 1.0 equiv) in dichloromethane (DCM, 50 mL) at 0 °C, add N,N'-diisopropylcarbodiimide (DIC) (1.39 g, 11 mmol, 1.1 equiv) dropwise.

-

Stir the mixture at 0 °C for 15 minutes.

-

Add diethylamine (0.73 g, 10 mmol, 1.0 equiv) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC until the starting acid is consumed.

-

Filter the reaction mixture to remove the diisopropylurea byproduct.

-

Wash the filtrate sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to afford the pure α-bromo amide.

The Core Reactivity Manifold

The reactivity of α-bromo amides is best understood as a divergence into four primary mechanistic pathways, all originating from the activation of the α-carbon. The choice of reagents and reaction conditions dictates which pathway is favored, allowing for precise control over the synthetic outcome.

Caption: The four primary reactivity pathways of α-bromo amides.

Pathway I: The α-Carbon as an Electrophile

The most intuitive reactivity of α-bromo amides involves the α-carbon acting as an electrophile in nucleophilic substitution reactions. The adjacent carbonyl group enhances the electrophilicity of the α-carbon and stabilizes the transition state of an Sₙ2 reaction, making the bromide an excellent leaving group.[6] This pathway is fundamental for installing a variety of heteroatom functionalities at the α-position.

A broad spectrum of nucleophiles, including primary and secondary amines, alcohols, thiols, and carboxylates, can readily displace the bromide.[4] The synthesis of α-amino amides via this method is particularly noteworthy, as this motif is a key component of many biologically active molecules, including local anesthetics like Lidocaine.[4]

Application Spotlight: Synthesis of α-Amino Amides

The reaction of an α-bromo amide with an amine is a robust method for forging a C-N bond, providing direct access to α-amino amide scaffolds.

Experimental Protocol:

-

Dissolve the α-bromo amide (1.0 equiv) in a polar aprotic solvent such as acetonitrile (0.2 M).

-

Add the desired primary or secondary amine (2.2 equiv). The excess amine acts as both the nucleophile and the base to neutralize the HBr byproduct.

-

Stir the reaction at room temperature or heat gently (e.g., 50 °C) if the amine is a weak nucleophile.

-

Monitor the reaction by LC-MS. Upon completion, dilute the mixture with ethyl acetate and wash with water to remove the ammonium bromide salt and excess amine.

-

Dry the organic layer, concentrate, and purify by chromatography to obtain the α-amino amide.

Pathway II: The α-Carbon as a Nucleophile Precursor

In the presence of reducing metals, particularly zinc, the polarity of the α-carbon is inverted (umpolung). This is the basis of the Reformatsky reaction , where the α-bromo amide undergoes oxidative insertion by zinc metal to form a discrete organozinc species, often called a Reformatsky enolate.[8] Unlike more reactive Grignard or organolithium reagents, these zinc enolates are generally unreactive towards the amide carbonyl, allowing them to selectively attack more electrophilic partners such as aldehydes, ketones, or imines.[8]

This reaction is a powerful tool for C-C bond formation, especially for the synthesis of β-hydroxy amides and β-amino amides. The use of α-bromo-difluoro-acetamides in Reformatsky reactions with imines provides a direct route to valuable α,α-difluoro-β-amino amides, which are important building blocks for fluorinated pharmaceuticals.[9][10]

Caption: Mechanism of the Reformatsky reaction with an imine.

Pathway III: The α-Carbon as a Radical Precursor

The relatively weak C-Br bond (bond dissociation energy ~280 kJ/mol) makes α-bromo amides excellent precursors for α-amido radicals upon homolytic cleavage. Modern synthetic chemistry has largely moved away from toxic tin-based radical initiators, embracing visible-light photoredox catalysis as a mild and efficient method for radical generation.[11][12]

In a typical photoredox cycle, an excited-state photocatalyst reduces the α-bromo amide via single-electron transfer (SET), cleaving the C-Br bond to generate a bromide anion and the key α-amido radical intermediate.[13] This highly reactive species can then engage in a variety of transformations, most notably Atom Transfer Radical Addition (ATRA) to alkenes.

Application Spotlight: ATRA for γ-Lactam Synthesis

The intermolecular addition of an α-amido radical to an unactivated alkene, followed by an intramolecular cyclization, is a powerful strategy for constructing γ-lactam rings, which are privileged scaffolds in many pharmaceuticals.[11][14][15] Lewis acid co-catalysis can be employed to increase the electrophilicity of the intermediate radical, improving reaction efficiency and scope.[11][12]

Sources

- 1. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]

- 2. pulsus.com [pulsus.com]

- 3. fiveable.me [fiveable.me]

- 4. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kvmwai.edu.in [kvmwai.edu.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Bromocarboxylic acid synthesis by bromination [organic-chemistry.org]

- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 9. Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05973H [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Stability and Storage of 2-bromo-N-isopropylbutanamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the anticipated stability profile and recommended storage conditions for the research chemical 2-bromo-N-isopropylbutanamide. As specific stability data for this compound is not extensively published, this document synthesizes information based on the well-established chemical principles governing α-bromo amides. The inherent reactivity of the carbon-bromine bond adjacent to a carbonyl group dictates the compound's susceptibility to degradation.[1][2] Key degradation pathways are identified as hydrolysis, nucleophilic substitution, and potential thermal and photolytic decomposition. This guide outlines best practices for storage and handling to mitigate these risks and presents a framework for a comprehensive stability assessment program, including forced degradation studies and the development of stability-indicating analytical methods, aligned with industry standards such as the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Introduction to this compound and its Chemical Class

This compound belongs to the class of α-haloamides. This class of compounds is characterized by a halogen atom (in this case, bromine) on the carbon atom alpha to the amide carbonyl group. This structural feature makes the compound a valuable synthetic intermediate but also imparts significant chemical reactivity.[1][6] The bromine atom's electron-withdrawing nature increases the electrophilicity of the carbonyl carbon, and the carbon-bromine bond itself is susceptible to nucleophilic attack.[1][2] Understanding this intrinsic reactivity is fundamental to predicting stability and defining appropriate handling protocols.[6][7]

Predicted Physicochemical Properties and Stability Profile

While empirical data for this compound is scarce, its stability can be inferred from the behavior of analogous α-bromo amides and alkyl halides.[6][7] The primary factors influencing its stability are expected to be moisture, pH, light, and temperature.

Potential Degradation Pathways

The principal degradation pathways for this compound are anticipated to be:

-

Hydrolysis: The compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the amide bond or substitute the bromine atom.[8][9] In the presence of water, the bromine atom can be displaced by a hydroxyl group to form 2-hydroxy-N-isopropylbutanamide. The amide linkage can also be hydrolyzed, especially under harsh pH conditions, to yield 2-bromobutanoic acid and isopropylamine.[9]

-

Nucleophilic Substitution: The electrophilic carbon atom bonded to the bromine is a prime target for nucleophiles.[7][10][11] Common laboratory reagents, including amines, alcohols, and thiols, can readily displace the bromide ion.[6] This reactivity underscores the importance of storing the compound away from other reactive chemicals.[12][13]

-

Thermal Decomposition: Like many organobromine compounds, this compound may decompose at elevated temperatures.[14][15][16] Decomposition could occur via elimination of hydrogen bromide (HBr) or through radical pathways, leading to a complex mixture of degradation products.[14][17]

-

Photodegradation: Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce cleavage of the carbon-bromine bond, which is the weakest bond in the molecule after the N-H and C-H bonds.[3][18][19] This can initiate radical chain reactions, leading to impurities.[20]

A diagram illustrating these potential degradation pathways is provided below.

Caption: Predicted degradation routes for this compound.

Recommended Storage and Handling Conditions

To ensure the integrity and longevity of this compound, strict adherence to proper storage and handling protocols is essential.[12][21]

Storage Conditions

The following table summarizes the recommended storage conditions based on the compound's predicted sensitivities.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated (2–8°C) or Frozen (-20°C or below).[12] | To minimize thermal decomposition and slow down potential hydrolytic and nucleophilic reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent reactions with atmospheric moisture and oxygen. |

| Light | Store in an amber or opaque container.[12] | To protect against photolytic degradation. |

| Moisture | Store in a tightly sealed container, preferably in a desiccator.[12] | To prevent hydrolysis. |

| Segregation | Store separately from strong acids, bases, oxidizing agents, and nucleophiles.[12][13] | To avoid inadvertent and potentially hazardous chemical reactions. |

Handling Procedures

Safe handling is crucial due to the compound's potential reactivity and toxicity.

-

Personal Protective Equipment (PPE): Always handle the compound wearing appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[21][22][23]

-

Ventilation: All handling of the solid or solutions should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[21][23][24]

-